molecular formula C17H16O5 B1207710 Comaparvin CAS No. 34434-17-8

Comaparvin

Cat. No. B1207710
CAS RN: 34434-17-8
M. Wt: 300.3 g/mol
InChI Key: YDCMZZSXXPUNHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Comaparvin is a natural product found in Comanthus with data available.

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

Comaparvin, derived from the crinoid Comanthus bennetti, has demonstrated significant anti-inflammatory and analgesic effects. In vivo experiments showed that comaparvin effectively inhibited the expression of pro-inflammatory proteins and reduced symptoms like mechanical allodynia, thermal hyperalgesia, and weight-bearing deficits in inflammation-induced rats. It also attenuated leukocyte infiltration and reduced the expression of inducible nitric oxide synthase (iNOS) in inflamed paws, suggesting its potential as a therapeutic agent against inflammatory pain (Chen et al., 2014).

Inhibition of NF-κB Signaling in Cancer Cells

Comaparvin has shown promise as an inhibitor of the NF-κB signaling pathway, which is frequently misregulated in various cancer cells. It demonstrated inhibitory activity against tumor necrosis factor-alpha (TNF-α) induced NF-κB activation in rat hepatoma and human breast cancer cells. By reducing chymotrypsin-like proteasomal activity and blocking nuclear translocation of NF-κB, comaparvin impedes the phosphorylation of IκB. This ability to sensitize cancer cells to apoptotic effects mediated by TNF-α and downregulate expression of protective NF-κB target genes like MnSOD, XIAP, or A20 positions it as a potential cancer therapeutic (Chovolou et al., 2011).

HIV-1 Replication Inhibition

In a study of the Australian crinoid Capillaster multiradiatus, comaparvin was identified among several compounds that displayed moderate inhibition of in vitro HIV-1 replication in a T cell line. This suggests a potential application of comaparvin in HIV research, although further investigation is required to fully understand its mechanism and efficacy (Lum et al., 2019).

Cytotoxicity in Cancer Cells

Further research on comaparvin, along with other compounds from the marine echinoderm Comanthus sp., revealed cytotoxic activities against cancer cells. Particularly, a mixture of comaparvin and 6-methoxycomaparvin exhibited pronounced cytotoxicity against mouse lymphoma L5178Y cells, indicating its potential in cancer treatment research (Ebada et al., 2009).

Inhibition of Drug Efflux in Cancer Cells

Comaparvin has also been evaluated for its ability to inhibit the multidrug transporter ABCG2, which is involved in drug resistance in cancer therapy. Studies indicate that comaparvin moderately inhibits ABCG2-mediated transport, suggesting a role in overcoming drug resistance in cancer treatment (Bokesch et al., 2010).

properties

CAS RN

34434-17-8

Product Name

Comaparvin

Molecular Formula

C17H16O5

Molecular Weight

300.3 g/mol

IUPAC Name

4,5-dihydroxy-10-methoxy-2-propylbenzo[h]chromen-8-one

InChI

InChI=1S/C17H16O5/c1-3-4-11-8-13(20)16-12(19)6-9-5-10(18)7-14(21-2)15(9)17(16)22-11/h5-8,19-20H,3-4H2,1-2H3

InChI Key

YDCMZZSXXPUNHD-UHFFFAOYSA-N

SMILES

CCCC1=CC(=C2C(=CC3=CC(=O)C=C(C3=C2O1)OC)O)O

Canonical SMILES

CCCC1=CC(=C2C(=CC3=CC(=O)C=C(C3=C2O1)OC)O)O

Other CAS RN

34434-17-8

synonyms

5,8-dihydroxy-10-methoxy-2-propylbenzo(h)chromen-4-one
comaparvin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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